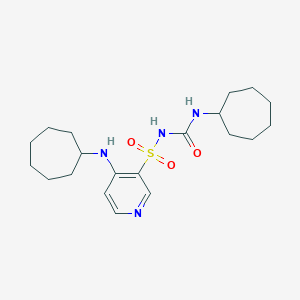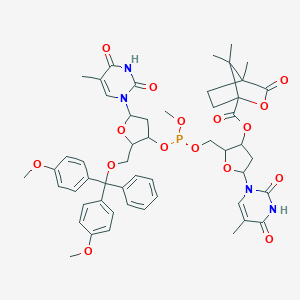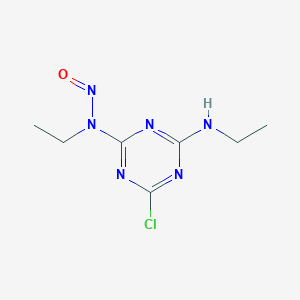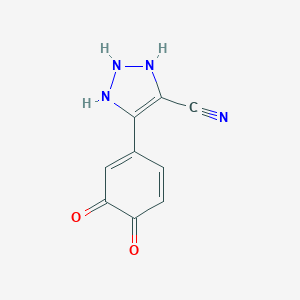
tert-Butyl but-3-yn-1-ylcarbamate
Übersicht
Beschreibung
“tert-Butyl but-3-yn-1-ylcarbamate” is a chemical compound with the CAS Number: 149990-27-2. It has a molecular weight of 169.22 and its IUPAC name is tert-butyl 3-butynylcarbamate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate of the natural product jaspine B, was synthesized from L-Serine in an overall yield of 41% through seven steps, including esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h1H,6-7H2,2-4H3,(H,10,11) and the InChI key is BWNQTGRBVMERHU-UHFFFAOYSA-N . The canonical SMILES representation is CC©©OC(=O)NCCC#C .Physical And Chemical Properties Analysis
This compound is a colorless to yellow sticky oil to semi-solid or liquid . It has a molecular weight of 169.22 g/mol . The exact mass and monoisotopic mass are 169.110278721 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Reactions
- tert-Butyl but-3-yn-1-ylcarbamate is involved in the preparation of complex organic compounds. For instance, it is used in the synthesis of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate through Diels‐Alder reactions, demonstrating its utility in creating structurally diverse molecules (Padwa, Brodney & Lynch, 2003).
2. Intermediate in Pharmaceutical Synthesis
- The compound serves as an intermediate in the manufacturing of specific pharmaceutical agents. For example, it's utilized in the scalable synthesis of lymphocyte function-associated antigen 1 inhibitors, showcasing its importance in drug development (Li et al., 2012).
3. Structural Characterization Techniques
- Advanced techniques like 2D Heteronuclear NMR experiments are employed to characterize the structure of this compound derivatives. This signifies its role in enhancing our understanding of molecular structures (Aouine et al., 2016).
4. Crystal Structure Analysis
- Research on tert-butyl acetylcarbamate, a related compound, involves green synthesis methods and crystallographic studies, indicating the environmental and analytical significance of such compounds (Dawa El Mestehdi et al., 2022).
5. Exploration of Hydrogen and Halogen Bonds
- Investigations into the bonding characteristics of this compound derivatives, such as understanding hydrogen and halogen bonds, contribute to the field of molecular chemistry (Baillargeon et al., 2014).
6. Synthesis of Natural Product Derivatives
- It is used in the synthesis of natural product derivatives like jaspine B, highlighting its role in producing compounds with potential therapeutic benefits (Tang et al., 2014).
7. Development of Catalytic Processes
- Research on this compound includes the development of novel catalytic processes, like the synthesis of tert-butanesulfinamides, demonstrating its utility in advancing synthetic methodologies (Cogan et al., 1998).
8. Thermodynamic Properties
- The thermodynamic properties of this compound derivatives are analyzed using techniques like differential scanning calorimetry, contributing to the understanding of their physical characteristics (Zeng et al., 2011).
Wirkmechanismus
The mechanism of action of carbamates involves various fields of medicine. They can play a role in drug-target interaction or improve the biological activity of parent molecules. In prodrugs, they are mainly used to delay first-pass metabolism and enhance the bioavailability and effectiveness of compounds .
Safety and Hazards
Zukünftige Richtungen
Carbamates have an important role in modern drug discovery and medicinal chemistry. They are part of many drugs and prodrugs approved and marketed for the treatment of various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease . The future directions of “tert-Butyl but-3-yn-1-ylcarbamate” and similar compounds will likely continue in this direction, with ongoing research into their potential applications in medicine.
Eigenschaften
IUPAC Name |
tert-butyl N-but-3-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h1H,6-7H2,2-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNQTGRBVMERHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443951 | |
| Record name | tert-Butyl but-3-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149990-27-2 | |
| Record name | tert-Butyl but-3-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(but-3-yn-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B123090.png)
![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)









